molecular formula C13H27Cl B14129646 2-Chloro-2-methyldodecane CAS No. 4325-53-5

2-Chloro-2-methyldodecane

Cat. No.: B14129646
CAS No.: 4325-53-5
M. Wt: 218.80 g/mol
InChI Key: FNZFZHNOXZFDEI-UHFFFAOYSA-N
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Description

2-Chloro-2-methyldodecane is an organic compound with the molecular formula C13H27Cl. It is a chlorinated hydrocarbon, specifically an alkyl halide, where a chlorine atom is attached to the second carbon of a dodecane chain, which also has a methyl group attached to the same carbon. This compound is of interest in various chemical processes and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methyldodecane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-2-dodecanol with hydrochloric acid (HCl). The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the following steps:

    Feedstock Preparation: Ensuring the purity of 2-methyl-2-dodecanol.

    Reaction: Continuous addition of HCl to the feedstock in a controlled environment.

    Separation and Purification: Using distillation and other separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyldodecane primarily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The types of reactions include:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxide ions, amines.

    Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, at room temperature or slightly elevated temperatures.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2-methyl-2-dodecanol, ethers, or amines.

    Elimination Products: Alkenes such as 2-methyl-1-dodecene.

Scientific Research Applications

2-Chloro-2-methyldodecane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other alkyl halides and alkenes.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for more complex molecules.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyldodecane in chemical reactions involves the nucleophilic attack on the carbon atom bonded to the chlorine. The chlorine atom, being electronegative, withdraws electron density from the carbon, making it susceptible to nucleophilic attack. This results in the substitution of the chlorine atom with the nucleophile, forming a new chemical bond.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-methyldodecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and different solubility characteristics compared to shorter-chain alkyl halides. This makes it suitable for specific industrial applications where longer carbon chains are advantageous.

Properties

CAS No.

4325-53-5

Molecular Formula

C13H27Cl

Molecular Weight

218.80 g/mol

IUPAC Name

2-chloro-2-methyldodecane

InChI

InChI=1S/C13H27Cl/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3

InChI Key

FNZFZHNOXZFDEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)Cl

Origin of Product

United States

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